3-(3-Piperidinyl)[1,2,4]triazolo[4,3-a]pyridine

Fragment-based drug discovery Structure-activity relationship Exit vector geometry

Researchers seeking conformationally restricted, low rotatable bond count building blocks for kinase hinge or GPCR allosteric site screening face limited options. 3-(3-Piperidinyl)[1,2,4]triazolo[4,3-a]pyridine (CAS 889943-47-9) provides a distinct 3-piperidinyl exit vector geometry with only 1 rotatable bond and balanced LogP (1.2-1.3), satisfying all Rule of Three criteria. • Enables SAR exploration inaccessible with 4-piperidinyl isomers. • Free base form allows direct derivatization (sulfonylation, acylation, reductive amination) without neutralization step. • Validated scaffold with clinical precedent in mGlu2 PAM and c-Met kinase programs. Supplied at ≥95% purity with ISO-certified quality control for reproducible results.

Molecular Formula C11H14N4
Molecular Weight 202.26 g/mol
CAS No. 889943-47-9
Cat. No. B1368717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Piperidinyl)[1,2,4]triazolo[4,3-a]pyridine
CAS889943-47-9
Molecular FormulaC11H14N4
Molecular Weight202.26 g/mol
Structural Identifiers
SMILESC1CC(CNC1)C2=NN=C3N2C=CC=C3
InChIInChI=1S/C11H14N4/c1-2-7-15-10(5-1)13-14-11(15)9-4-3-6-12-8-9/h1-2,5,7,9,12H,3-4,6,8H2
InChIKeyZWXUXOSRVISZHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Piperidinyl)[1,2,4]triazolo[4,3-a]pyridine Overview


3-(3-Piperidinyl)[1,2,4]triazolo[4,3-a]pyridine (CAS 889943-47-9) is a heterocyclic small molecule with the molecular formula C₁₁H₁₄N₄ and a molecular weight of 202.26 g/mol [1]. Its structure consists of a [1,2,4]triazolo[4,3-a]pyridine core fused to a piperidine ring at the 3-position, a scaffold that has been explored in medicinal chemistry for kinase inhibition (c-Met, PIM, p38), mGlu2 receptor modulation, and IDO1 inhibition programs [2]. The compound is commercially available from multiple vendors as a research-grade building block, typically at ≥95% purity, and serves as a non-functionalized anchoring point for fragment-based and structure-activity relationship (SAR) elaboration strategies .

1 Fragment-based screening: scaffold for kinase hinge, GPCR allosteric, and IDO1 heme-binding chemotypes
2 SAR elaboration: non-linear 3-piperidinyl exit vector enables angular diversification, distinct from 4-substituted analogs
3 Lead-like properties: low conformational entropy (1 rotatable bond) and balanced LogP fit fragment-to-lead optimization
4 Free-base amine: reactive handle for direct parallel derivatization without counterion neutralization

Non-Fungibility vs. Closest Analogs


Within the triazolo[4,3-a]pyridine-piperidine chemical series, the position of piperidine attachment (3-yl vs. 4-yl) and the oxidation state of the fused ring system (fully aromatic vs. tetrahydro) generate distinct three-dimensional vector geometries that dictate the exit trajectory of elaborated substituents . Computational analysis reveals that the 3-piperidinyl isomer (CAS 889943-47-9) possesses a computed XLogP3-AA of 1.3, a topological polar surface area of 42.22 Ų, and only one rotatable bond, distinguishing it from its 4-piperidinyl positional isomer (CAS 852627-78-2) and the saturated tetrahydro analog (CAS 1508595-98-9) . The free base form offers a single hydrogen bond donor and three hydrogen bond acceptors, providing a distinct non-covalent interaction profile compared to the dihydrochloride salt (CAS 1052541-62-4), which introduces counterion-mediated solubility and handling differences [1]. These structural and physicochemical differences – even in the absence of dedicated biological profiling – create non-fungible starting points for SAR exploration, meaning interchange without re-optimization risks invalidating downstream structure-activity relationships.

Target 3-piperidinyl: off-axis angular exit vector
Analog 4-piperidinyl: linear symmetric exit vector
Distinct substituent projection geometry may shift downstream SAR; the two isomers are not interchangeable building blocks.
Target Aromatic core: planar, π-stacking capable
Analog Tetrahydro core: saturated, non-planar
Aromaticity is required for heme coordination and hinge stacking; the tetrahydro analog cannot substitute for these target-engagement hypotheses.
Target Free base: direct amine reactivity
Analog Dihydrochloride salt: pre-protonated amine
Salt-form mass difference (36% higher MW) and solubility profile may alter assay stoichiometry and handling; interchange requires re-optimization.

Differentiation Evidence vs. Analogs


Exit Vector Geometry: 3- vs. 4-Piperidinyl Isomers

The 3-piperidinyl substitution in CAS 889943-47-9 positions the piperidine nitrogen with a distinct spatial orientation relative to the triazolopyridine plane compared to the 4-piperidinyl isomer (CAS 852627-78-2). In the 3-isomer, the piperidine ring is attached via its 3-carbon to the triazole C3 position, creating a non-linear, off-axis exit vector that projects substituents in a different trajectory than the linear, symmetric attachment of the 4-isomer . Computationally, both isomers share the identical molecular formula (C₁₁H₁₄N₄, MW 202.26) and the same XLogP3-AA (1.3), hydrogen bond donor count (1), and acceptor count (3), but differ in the spatial disposition of the basic amine, which affects the geometry of subsequent derivatization at the piperidine nitrogen [1]. The 3-isomer is described by vendors as a 'versatile small molecule scaffold,' a designation that reflects its utility as a diversification point with a unique angular exit vector not achievable with the 4-isomer .

Exit Vector Geometry
Class-level
3-piperidinyl: off-axis angular vector vs. 4-isomer: linear symmetric vector
Distinct 3D geometry for SAR diversification; in silico comparison only, no biological profiling available
Identical computed LogP, HBD/HBA, and rotatable bonds; geometry-derived non-redundancy
Fragment-based drug discovery Structure-activity relationship Exit vector geometry

Aromatic vs. Tetrahydro Core Planarity

CAS 889943-47-9 possesses a fully aromatic [1,2,4]triazolo[4,3-a]pyridine core, in contrast to the saturated 5,6,7,8-tetrahydro analog (CAS 1508595-98-9) which has the identical 3-piperidinyl substitution but a reduced ring system [1]. The fully aromatic system enables π-π stacking interactions with target protein aromatic residues and contributes to the scaffold's demonstrated utility in heme-binding IDO1 inhibitor programs, where the planar triazolopyridine coordinates to the heme iron [2]. The tetrahydro analog lacks this planar aromatic surface, fundamentally altering its target engagement profile. The aromatic core also confers greater conformational rigidity (only 1 rotatable bond) compared to the more flexible tetrahydro system, which can be advantageous for entropic binding optimization in fragment-based approaches .

Core Aromaticity
Class-level
Aromatic core: planar, π-stacking capable vs. tetrahydro: saturated, non-planar
Supports heme-coordination and kinase hinge-binding hypotheses; tetrahydro core may not engage these motifs
Inferred from IDO1 and kinase literature; no direct comparative binding data for the two cores
Kinase inhibitor design Heme-binding ligands π-π stacking interactions

Free Base vs. Dihydrochloride Salt Handling

CAS 889943-47-9 (free base, MW 202.26) is commercially available at ≥95% purity (Leyan, MolCore) and NLT 98% (MolCore ISO-certified) . Its dihydrochloride salt counterpart (CAS 1052541-62-4, MW 275.18) is also available but represents a chemically distinct entity with different solubility, hygroscopicity, and weighing characteristics [1]. The free base form has a computed LogP of 1.2–1.3, indicating moderate lipophilicity suitable for organic solvent dissolution and chromatographic purification, while the dihydrochloride salt is expected to exhibit substantially higher aqueous solubility, which may be preferred for biochemical assay preparation [2]. The free base contains one basic piperidine nitrogen (pKa ~9-10 estimated) that can be selectively protonated or alkylated, offering orthogonal reactivity to the salt form where the amine is already protonated .

Salt Form Handling
Data to verify
Free base MW 202.26 vs. dihydrochloride MW 275.18 (36% mass difference)
Stoichiometric correction needed for assay preparation; differential solubility not publicly quantified
Vendor specification sheets; free-base pKa estimated ~9–10
Salt form selection Aqueous solubility Laboratory handling

Scaffold Clinical Validation: mGlu2 and Kinase Targets

While no published studies report direct biological activity for CAS 889943-47-9 itself, the [1,2,4]triazolo[4,3-a]pyridine scaffold to which it belongs has yielded clinical and advanced preclinical candidates across multiple target classes. JNJ-42153605 (a 1,2,4-triazolo[4,3-a]pyridine) demonstrated mGlu2 PAM activity with a Ki of 15 nM and in vivo efficacy at 3 mg/kg po in rat sleep-wake EEG [1]. The same scaffold class produced JNJ-46356479, a selective and orally bioavailable mGlu2 PAM [2]. In the kinase space, triazolo[4,3-a]pyridine derivatives have yielded c-Met inhibitors with IC₅₀ values as low as 4 nM (JNJ-38877605), with >600-fold selectivity over 200 other kinases [3]. The scaffold has also been validated as an IDO1 heme-binding inhibitor chemotype with sub-micromolar potency and exquisite selectivity over other heme enzymes [4]. The 3-piperidinyl-substituted variant (CAS 889943-47-9) provides the unadorned core attachment point used as a synthetic intermediate or fragment starting point in these programs.

Scaffold Validation
Class-level
Scaffold class: mGlu2 PAM Ki 15 nM, c-Met IC₅₀ 4 nM, IDO1 sub-μM heme inhibitors
Multi-target class precedent de-risks scaffold investment; target compound itself has no direct biological data
Published medicinal chemistry campaigns; CAS 889943-47-9 is the non-functionalized core
GPCR allosteric modulation Kinase drug discovery Immuno-oncology

Lead-Like Physicochemical Profile

CAS 889943-47-9 possesses a favorable lead-like physicochemical profile: MW 202.26 (well below the 300 Da fragment threshold and 500 Da Lipinski cutoff), XLogP3 1.3 (within the 1–3 optimal range for fragments), only 1 hydrogen bond donor and 3 hydrogen bond acceptors, and a topological polar surface area (TPSA) of 42.22 Ų, well under the 140 Ų threshold predictive of good oral bioavailability . Its single rotatable bond minimizes conformational entropy loss upon binding, a desirable feature in fragment-based drug discovery [1]. Compared to its 4-piperidinyl positional isomer, which shares identical computed descriptors, the 3-isomer offers identical lead-like metrics but a differentiated growth vector, meaning the two isomers are complementary rather than redundant entries in a fragment library [2]. The compound's balanced lipophilicity (LogP 1.2–1.3) places it favorably within the lipophilic ligand efficiency (LLE) optimization space identified in successful triazolopyridine drug discovery programs [3].

Lead-Like Profile
Reported
MW 202.26, XLogP3 1.3, TPSA 42.22 Ų, 1 rotatable bond, HBD 1, HBA 3
Meets fragment Rule of Three criteria; supports fragment-growing and LLE optimization strategies
Computed properties from PubChem; fragment-likeness benchmarks from Congreve et al.
Fragment-based screening Lead-like properties Physicochemical profiling

Procurement & Application Scenarios


Kinase/GPCR Fragment Screening with Orthogonal Exit Vectors

For fragment-based screening collections targeting kinase hinge regions or GPCR allosteric sites, CAS 889943-47-9 provides a 3-piperidinyl exit vector geometry distinct from the more common 4-piperidinyl isomer (CAS 852627-78-2). Combined with its favorable lead-like properties (MW 202.26, XLogP3 1.3, TPSA 42.22 Ų) that satisfy all Rule of Three criteria, this compound enables exploration of chemical space inaccessible with linear 4-substituted analogs . The scaffold's clinical validation in mGlu2 PAM (JNJ-42153605, Ki 15 nM) and c-Met kinase (JNJ-38877605, IC₅₀ 4 nM) programs provides target-class precedent for library inclusion [1].

IDO1 Heme-Binding Inhibitor Discovery

The fully aromatic [1,2,4]triazolo[4,3-a]pyridine core of CAS 889943-47-9, in contrast to saturated tetrahydro analogs, maintains the planarity required for heme iron coordination in IDO1 inhibitor design. Research from the University of Piemonte Orientale has validated this chemotype as a novel IDO1 catalytic holo-inhibitor scaffold with sub-micromolar potency and exquisite selectivity over other heme-containing enzymes . The free base's reactive piperidine nitrogen provides a convenient diversification point for structure-guided optimization of IDO1 binding interactions without the added complexity of a pre-existing counterion that could interfere with heme coordination [1].

Free Amine for Parallel SAR Derivatization

When parallel synthesis or library production requires a reactive secondary amine handle, the free base form (CAS 889943-47-9) offers direct access to the piperidine nitrogen for sulfonylation, acylation, reductive amination, or urea formation without a preliminary neutralization step . This contrasts with the dihydrochloride salt (CAS 1052541-62-4, MW 275.18), which requires base treatment prior to derivatization and introduces a 36% mass correction factor for stoichiometric calculations [1]. The availability of CAS 889943-47-9 at NLT 98% purity under ISO-certified conditions (MolCore) supports reproducible SAR studies where impurity profiles must be controlled .

Conformational Restriction for Pharmacophore Modeling

With only one rotatable bond (the piperidine-triazole connection), CAS 889943-47-9 offers a conformationally restricted scaffold suitable for docking studies and pharmacophore model generation where low conformational entropy is desirable . The balanced lipophilicity (LogP 1.2–1.3) aligns with the lipophilic ligand efficiency optimization space identified in successful triazolopyridine drug discovery programs, making it a computationally tractable starting point for in silico screening and de novo design workflows [1].

Application
Selection Property
Validation Focus
Kinase/GPCR Fragment Screening
Orthogonal exit vector geometry
Angular 3-piperidinyl diversification vs. 4-isomer
IDO1 Heme-Binding Inhibitor Design
Aromatic planar core
Heme-coordination and selectivity over tetrahydro analogs
Parallel SAR Library Synthesis
Free-base amine reactivity
Direct derivatization without counterion neutralization
Pharmacophore Modeling & Docking
Conformational restriction
1 rotatable bond, balanced LogP for in silico workflows

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